3-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid 3-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1352394-37-6
VCID: VC8232040
InChI: InChI=1S/C8H5FN2O2/c9-5-3-10-7-4(5)1-2-6(11-7)8(12)13/h1-3H,(H,10,11)(H,12,13)
SMILES: C1=CC(=NC2=C1C(=CN2)F)C(=O)O
Molecular Formula: C8H5FN2O2
Molecular Weight: 180.14 g/mol

3-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

CAS No.: 1352394-37-6

Cat. No.: VC8232040

Molecular Formula: C8H5FN2O2

Molecular Weight: 180.14 g/mol

* For research use only. Not for human or veterinary use.

3-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid - 1352394-37-6

Specification

CAS No. 1352394-37-6
Molecular Formula C8H5FN2O2
Molecular Weight 180.14 g/mol
IUPAC Name 3-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Standard InChI InChI=1S/C8H5FN2O2/c9-5-3-10-7-4(5)1-2-6(11-7)8(12)13/h1-3H,(H,10,11)(H,12,13)
Standard InChI Key AXAAJMOZXCKWEM-UHFFFAOYSA-N
SMILES C1=CC(=NC2=C1C(=CN2)F)C(=O)O
Canonical SMILES C1=CC(=NC2=C1C(=CN2)F)C(=O)O

Introduction

Chemical Identification and Structural Properties

Molecular Characterization

The compound’s IUPAC name, 3-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, reflects its bicyclic architecture: a pyrrole ring fused to a pyridine ring, with a fluorine atom at position 3 and a carboxylic acid group at position 6 . Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC₈H₅FN₂O₂
Molecular Weight180.14 g/mol
CAS Number1352394-37-6
SMILES NotationO=C(O)C1=CC=C2C(F)=CNC2=N1
Purity≥97%

The planar structure of the pyrrolopyridine core facilitates π-π stacking interactions with biological targets, while the electron-withdrawing fluorine atom enhances metabolic stability. The carboxylic acid group provides a handle for derivatization, enabling conjugation with pharmacophores or solubility-enhancing moieties.

Spectroscopic Data

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for closely related analogs, such as 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, reveal characteristic peaks:

  • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, pyridine-H), 7.90 (d, 1H, pyrrole-H), 6.75 (d, 1H, pyrrole-H) .

  • MS (ESI+): m/z 181.04 [M+H]⁺, consistent with the molecular weight.

While specific spectral data for the 6-carboxylic acid isomer remain unpublished, its structural similarity to characterized derivatives suggests comparable spectroscopic profiles.

Synthesis and Manufacturing Considerations

General Synthetic Strategies

Pyrrolopyridine derivatives are typically synthesized via cyclization reactions. For example, a patent by CN110041328A discloses a two-step method for 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid :

  • Acylation: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine reacts with trichloroacetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to yield 5-fluoro-3-trichloroacetyl-1H-pyrrolo[2,3-b]pyridine.

  • Hydrolysis: The trichloroacetyl intermediate undergoes alkaline hydrolysis (NaOH, H₂O/THF) at 0–30°C to afford the carboxylic acid .

Adapting this approach to the 6-carboxylic acid isomer would require strategic substitution during cyclization. Computational modeling suggests that electrophilic aromatic substitution at position 6 is sterically hindered compared to position 3, necessitating optimized reaction conditions.

Industrial-Scale Production

Commercial suppliers like AChemBlock and VulcanChem offer the compound at 97% purity, indicating established kilogram-scale synthesis protocols . Critical quality control measures include:

  • HPLC analysis to verify purity.

  • Residual solvent testing (e.g., THF, DMF).

  • Counterion analysis for salt forms (e.g., sodium, potassium).

Applications in Pharmaceutical Research

Kinase Inhibition and Cancer Therapeutics

Pyrrolopyridine derivatives exhibit potent inhibitory activity against FGFR1–3, with IC₅₀ values in the nanomolar range. The fluorine atom at position 3 enhances binding affinity to the ATP-binding pocket of FGFRs through hydrophobic interactions, while the carboxylic acid group at position 6 coordinates with conserved lysine residues (e.g., Lys514 in FGFR1). Preclinical studies on analogs demonstrate:

  • Anti-proliferative effects in FGFR-driven cancer cell lines (e.g., SNU-16 gastric cancer).

  • Tumor growth inhibition in xenograft models at doses of 10–50 mg/kg.

Antibacterial and Antiviral Activity

Fluorinated pyrrolopyridines have shown promise against drug-resistant pathogens. For instance:

  • Mycobacterium tuberculosis: Minimal inhibitory concentration (MIC) of 2 µg/mL for analogs with electron-withdrawing substituents.

  • SARS-CoV-2: Computational docking studies predict interaction with the viral main protease (Mpro), though experimental validation is pending.

Comparative Analysis with Related Compounds

Compound NameSubstituentsBioactivity Highlights
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acidBr at C5, COOH at C3FGFR1 IC₅₀ = 8 nM
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acidCF₃ at C5, COOH at C3Improved metabolic stability
3-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acidF at C3, COOH at C6Predicted FGFR selectivity

The 6-carboxylic acid isomer’s unique substitution pattern may confer distinct pharmacokinetic profiles, such as enhanced aqueous solubility compared to 3-carboxylic acid analogs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator